molecular formula C8H7FN2O B8653500 2-Amino-3-fluoro-6-methoxybenzonitrile

2-Amino-3-fluoro-6-methoxybenzonitrile

Cat. No. B8653500
M. Wt: 166.15 g/mol
InChI Key: ABZKPSPIUPYTGN-UHFFFAOYSA-N
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Patent
US09249085B2

Procedure details

To a stirred solution of 2-cyano-6-fluoro-3-methoxy-benzoic acid (2 g, 10.3 mmol, 1.0 eq) in THF (40 mL) were added Et3N (3.6 mL, 25.8 mmol, 2.5 eq) and DPPA (2.97 g, 10.8 mmol, 1.05 eq). The reaction was stirred at room temperature 3 h then water (10 mL) was added and the mixture was heated at reflux for 2 h. The THF was removed in vacuo and the aqueous solution diluted with water and extracted with EtOAc. The combined organic extracts were washed with brine, dried (Na2SO4), filtered and evaporated in vacuo. The residue obtained was purified by column chromatography (petroleum ether:EtOAc, 5:1) to give the title compound as an off-white solid (900 mg, 53%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]([F:14])[C:4]=1C(O)=O)#[N:2].CC[N:17](CC)CC.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.O>C1COCC1>[NH2:17][C:4]1[C:8]([F:14])=[CH:9][CH:10]=[C:11]([O:12][CH3:13])[C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)O)C(=CC=C1OC)F
Name
Quantity
3.6 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.97 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
ADDITION
Type
ADDITION
Details
the aqueous solution diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (petroleum ether:EtOAc, 5:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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